molecular formula C10H15NO2 B13545893 2-Amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol

2-Amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol

Cat. No.: B13545893
M. Wt: 181.23 g/mol
InChI Key: HVFGSFLVPFPDKB-UHFFFAOYSA-N
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Description

2-Amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C₁₀H₁₅NO₂ It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-2-methylbenzaldehyde and ethylene oxide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways: It can modulate various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3-methylphenyl)ethan-1-ol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    2-Amino-2-(4-methoxyphenyl)ethan-1-ol: The position of the methoxy group is different, leading to variations in its properties.

    2-Amino-2-(3-methoxyphenyl)ethan-1-ol: Similar structure but without the methyl group, which can influence its interactions and applications.

Uniqueness

2-Amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-amino-2-(3-methoxy-2-methylphenyl)ethanol

InChI

InChI=1S/C10H15NO2/c1-7-8(9(11)6-12)4-3-5-10(7)13-2/h3-5,9,12H,6,11H2,1-2H3

InChI Key

HVFGSFLVPFPDKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)C(CO)N

Origin of Product

United States

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